molecular formula C16H13BrN4S B12048124 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12048124
M. Wt: 373.3 g/mol
InChI Key: HFHLAEJONPZUFY-VCHYOVAHSA-N
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Description

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring in its structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromobenzaldehyde with benzylamine to form the corresponding Schiff base. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other 1,2,4-triazole derivatives:

    2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazide: Known for its antimicrobial activity.

    4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol: Exhibits significant antibacterial activity.

    5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives: Studied for their antimycobacterial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-benzyl-3-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4S/c17-14-8-6-12(7-9-14)10-18-15-19-20-16(22)21(15)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22)/b18-10+

InChI Key

HFHLAEJONPZUFY-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=S)NN=C2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)NN=C2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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